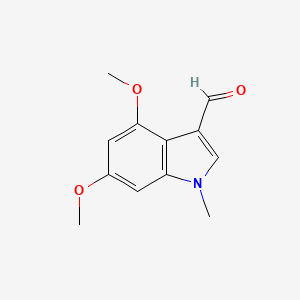

4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is used for research purposes .

Synthesis Analysis

The synthesis of “this compound” and its derivatives are essential for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This compound has been used in the synthesis of pyrrolo [1,2-a]indoles and indolo [2,3-c]quinolines .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H13NO3 . The structure is based on an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it can undergo acid-catalyzed reactions with ketones, synthesis of pyrrolo [1,2-a]indoles, synthesis of indolo [2,3-c]quinolines, and nitration and oxidative dimerization reactions with nitric acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 219.24 and a molecular formula of C12H13NO3 .Scientific Research Applications

Indole Synthesis A Review and Proposed Classification

4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a heterocyclic structure with broad implications in organic chemistry. The review by Taber & Tirunahari (2011) provides a comprehensive classification of indole syntheses. It categorizes indole synthesis into nine distinct types, highlighting the versatility and complexity of indole compounds. The synthesis techniques are methodologically categorized, emphasizing the formation of bonds in the indole ring. This work is a cornerstone in understanding the breadth of synthetic methods available for indole derivatives like this compound, and their potential applications in various fields including materials science, pharmaceuticals, and food industry Taber & Tirunahari, 2011.

Flavor Compounds in Foods

Branched Chain Aldehydes Production and Breakdown Pathways and Relevance for Flavor in Foods

The production and breakdown pathways of branched aldehydes, critical flavor compounds in various food products, are extensively reviewed by Smit, Engels, & Smit (2009). This review sheds light on the metabolic pathways and microbial influences that affect the formation of these aldehydes, including compounds similar to this compound. The knowledge of these pathways is crucial for controlling and optimizing the flavor profile of food products Smit, Engels, & Smit, 2009.

Health and Biochemical Applications

Indole-3-Carbinol (I3C) and its Major Derivatives Their Pharmacokinetics and Important Roles in Hepatic Protection

Indoles, including I3C and its derivatives, have shown significant protective effects on chronic liver injuries. Wang et al. (2016) reviewed the pharmacokinetics of I3C and its derivatives and summarized their protective roles in various liver diseases. This review highlights the multifaceted role of indoles in healthcare, particularly in liver protection, through mechanisms such as modulating enzymes, reducing oxidative stress, and influencing cell proliferation and apoptosis. The insights from this paper underscore the potential of indole derivatives in therapeutic applications Wang et al., 2016.

Aldehyde Function in Plants

Research Progress of Aldehyde Oxidases in Plants Wu et al. (2022) provide a comprehensive review of plant aldehyde oxidases, enzymes that play a critical role in the biosynthesis of phytohormones and response to stress. The study delves into the biochemical and physiological functions of these enzymes, highlighting their involvement in aldehyde detoxification and stress tolerance. This research provides insights into the fundamental role of aldehydes and their derivatives in plant biochemistry and their potential applications in agriculture and plant science Wu et al., 2022.

Future Directions

Mechanism of Action

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact a compound’s bioavailability .

The action of indole derivatives can also be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution .

Biochemical Analysis

Biochemical Properties

4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde interacts with various enzymes, proteins, and other biomolecules. It is an essential and efficient chemical precursor for generating biologically active structures

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

properties

IUPAC Name |

4,6-dimethoxy-1-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-13-6-8(7-14)12-10(13)4-9(15-2)5-11(12)16-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAYNLZGYKRPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2OC)OC)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-3-(4-chlorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2631384.png)

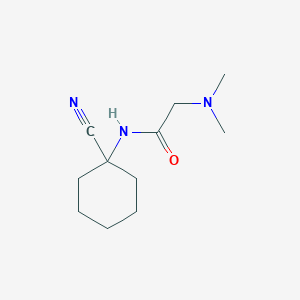

![N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide](/img/structure/B2631394.png)

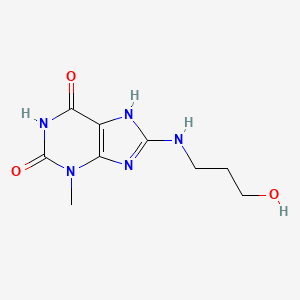

![(3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2631399.png)

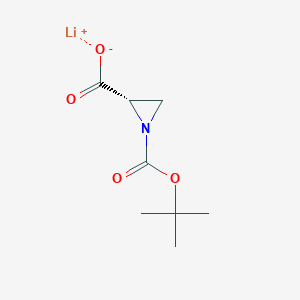

![ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)benzoate](/img/structure/B2631401.png)